molecular formula C11H12ClN3O2S B043367 N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide CAS No. 120615-25-0

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide

Cat. No. B043367
M. Wt: 285.75 g/mol
InChI Key: OGKYMFFYOWUTKV-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide has been studied for its potent inhibitory action against casein kinase I, highlighting its relevance in biochemical research. It offers selective inhibition compared to casein kinase II and other protein kinases, making it a valuable tool for understanding casein kinase I-mediated reactions (Chijiwa, Hagiwara, & Hidaka, 1989).

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide involves creating sulfonamides by reacting 8-aminoquinoline with various sulfonyl chlorides. This compound was synthesized from 5-isoquinolinesulfonic acid and demonstrated to possess vasodilatory action (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2002).

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide and its interaction with casein kinase I has been elucidated through crystallography. The compound competes with ATP, showing selectivity towards casein kinase I by forming hydrophobic contacts and hydrogen bonds with the isoquinoline ring (Xu, Carmel, Kuret, & Cheng, 1996).

Chemical Reactions and Properties

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide has been utilized in the synthesis of metal complexes, demonstrating its reactivity and coordination properties. Its sulfonamide group acts as a bidentate ligand in forming complexes with metals like Ni(II), which can be analyzed for their crystal structure and properties (Li, Weng, Lu, & Chan, 2016).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. However, many sulfonamide-based drugs are associated with potential side effects, including allergic reactions7.


Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail8.


Please note that this information is based on general knowledge and similar compounds, and may not be entirely accurate for “N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide”. For more precise information, specific studies and experimental data on this exact compound would be needed.


properties

IUPAC Name

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10/h1-3,5,7,15H,4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKYMFFYOWUTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152934
Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide

CAS RN

120615-25-0
Record name N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide
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Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Source EPA DSSTox
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Record name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulphonamide
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Record name N-(2-AMINOETHYL)-5-CHLOROISOQUINOLINE-8-SULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
T Chijiwa, M Hagiwara, H Hidaka - Journal of Biological Chemistry, 1989 - Elsevier
When screening various isoquinolinesulfonamide compounds which we synthesized, CKI-7, N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide, was found to have a potent …
Number of citations: 215 www.sciencedirect.com
H Sakaguchi, H Yokokura, O Terada, Y Naito… - Biochemical …, 1998 - Elsevier
A newly synthesized compound, 2-[N-(2-aminoethyl)-N-(5-isoquinolinesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine (CKA-1306), was found to inhibit cyclic AMP-…
Number of citations: 1 www.sciencedirect.com
RM Xu, G Carmel, J Kuret… - Proceedings of the …, 1996 - National Acad Sciences
A large family of isoquinoline sulfonamide compounds inhibits protein kinases by competing with adenosine triphosphates(ATP), yet interferes little with the activity of other ATP-using …
Number of citations: 62 www.pnas.org
T Yokoyama, M Okano, T Noshita… - Biological and …, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals [g-32P] ATP (3000Ci/mmol) was obtained from Amersham Pharmacia Biotech (Arlington Heights, USA); dithiothreitol (DTT) and a silver …
Number of citations: 20 www.jstage.jst.go.jp
M Calabokis, L Kurz, MI Gonzatti, J Bubis - Journal of protein chemistry, 2003 - Springer
A protein kinase activity, which uses casein as a substrate, has been purified to homogeneity from the epimastigote stage of Trypanosoma cruzi, by sequential chromatography on Q …
Number of citations: 10 link.springer.com
A Vancura, A Oconnor, SD Patterson, U Mirza… - Archives of biochemistry …, 1993 - Elsevier
A soluble fragment of YCK2, a casein kinase-1 isoform from Saccharomyces cerevisiae, has been purified and characterized in vitro. The procedure enriches enzyme activity to a final …
Number of citations: 27 www.sciencedirect.com
HL Cheng, CF Louis - European journal of biochemistry, 1999 - Wiley Online Library
The lens fiber cell‐specific gap junction protein connexin49 is a substrate for a membrane‐associated Ser/Thr protein kinase that can be extracted from lens cell membranes by 0.6 m …
Number of citations: 27 febs.onlinelibrary.wiley.com
H Hidaka, M Watanabe, R Kobayashi - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter discusses the properties and use of H-series compounds as protein kinase inhibitors. Numerous extracellular signals, including a variety of …
Number of citations: 162 www.sciencedirect.com
LJ Klimczak, D Farini, C Lin, D Ponti… - Plant …, 1995 - academic.oup.com
Three cDNA clones encoding isoforms of casein kinase I (CKI) were isolated from Arabidopsis thaliana. One full-length clone, designated CKI1, contained an open reading frame of …
Number of citations: 35 academic.oup.com
G Lussier, L Larose - Journal of Biological Chemistry, 1997 - ASBMB
Nck is a 47-kDa cytosolic protein devoid of intrinsic catalytic activity and consisting of Src homology 2 and 3 (SH2 and SH3) domains organized as follows: SH3-SH3-SH3-SH2. Nck is …
Number of citations: 87 www.jbc.org

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